Copper(II) 2-aminoethanolate
CAS No.: 14215-52-2
Cat. No.: VC20988962
Molecular Formula: C4H12CuN2O2
Molecular Weight: 183.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14215-52-2 |
|---|---|
| Molecular Formula | C4H12CuN2O2 |
| Molecular Weight | 183.7 g/mol |
| IUPAC Name | copper;2-aminoethanolate |
| Standard InChI | InChI=1S/2C2H6NO.Cu/c2*3-1-2-4;/h2*1-3H2;/q2*-1;+2 |
| Standard InChI Key | OKKLVOIECHEOFM-UHFFFAOYSA-N |
| SMILES | C(C[O-])N.C(C[O-])N.[Cu+2] |
| Canonical SMILES | C(C[O-])N.C(C[O-])N.[Cu+2] |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of Copper(II) 2-aminoethanolate involves a central copper(II) ion coordinated by two ethanolamine ligands. Each ethanolamine molecule (NH₂-CH₂-CH₂-OH) binds to the copper through both the nitrogen atom of the amine group and the oxygen atom of the deprotonated alcohol group, forming a five-membered chelate ring. This bidentate coordination significantly enhances the stability of the complex.
The geometry around the copper center typically exhibits distortion from ideal square planar arrangement, which is characteristic of many copper(II) complexes due to the Jahn-Teller effect. This distortion can lead to interesting spectroscopic and magnetic properties that distinguish this complex from other metal coordination compounds.
Physical Properties
Copper(II) 2-aminoethanolate possesses several notable physical properties that influence its behavior and applications:
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | Typically blue-green (characteristic of Cu(II) complexes) |
| Molecular Weight | 183.7 g/mol |
| CAS Number | 14215-52-2 |
| Solubility | Soluble in water and polar organic solvents |
| Stability | Relatively stable under normal conditions |
| IUPAC Name | copper;2-aminoethanolate |
| InChI Key | OKKLVOIECHEOFM-UHFFFAOYSA-N |
Chemical Properties
The chemical behavior of Copper(II) 2-aminoethanolate is characterized by several important properties:
Copper(II) 2-aminoethanolate demonstrates redox activity, with the copper center capable of transitioning between Cu(II) and Cu(I) oxidation states under appropriate conditions. This redox behavior is fundamental to its catalytic properties, particularly in oxidation reactions where the complex can facilitate electron transfer processes. Additionally, the complex exhibits coordination flexibility, allowing for ligand exchange reactions where the ethanolamine ligands can be substituted with other coordinating molecules under specific conditions.
Based on studies of similar copper complexes, Copper(II) 2-aminoethanolate may also demonstrate thermochromic and halochromic properties, changing color in response to temperature and pH variations, respectively . These properties are potentially valuable for sensing applications and have been observed in related copper complexes with aminoethylethanolamine ligands.
Synthesis Methods
Laboratory Synthesis
The laboratory preparation of Copper(II) 2-aminoethanolate typically follows a straightforward coordination chemistry approach:
The synthesis generally begins with the dissolution of a copper(II) salt, such as copper(II) chloride, copper(II) sulfate, or copper(II) acetate, in water or an appropriate solvent system. To this solution, ethanolamine is added, typically in a 1:2 molar ratio (copper to ethanolamine), to ensure complete coordination. The reaction proceeds at room temperature or with gentle heating, during which the ethanolamine molecules coordinate to the copper center through both the nitrogen and oxygen atoms after deprotonation of the alcohol group.
The reaction can be represented by the following equation:
Cu²⁺ + 2 NH₂CH₂CH₂OH → [Cu(NH₂CH₂CH₂O)₂] + 2H⁺
The formed complex may be isolated through filtration, followed by washing with appropriate solvents to remove unreacted starting materials and other impurities. The final product is then dried under suitable conditions to obtain the pure complex.
Industrial Production
Industrial-scale production of Copper(II) 2-aminoethanolate follows principles similar to laboratory synthesis but with modifications to accommodate larger quantities and ensure consistent quality:
In industrial settings, the production typically involves controlled reaction conditions in large reactors, where copper salts and ethanolamine are combined in specific molar ratios. The reaction is carefully monitored to ensure complete coordination and maximize yield. Following the reaction, the complex undergoes purification processes, including filtration to remove impurities and crystallization to obtain the pure product. The final stages involve drying and appropriate packaging for distribution and use in various applications.
Quality control measures are implemented throughout the production process to ensure consistency in composition, purity, and performance, particularly important for applications in wood preservation and catalysis where reliable performance is essential.
Chemical Reactions
Types of Reactions
Copper(II) 2-aminoethanolate participates in various chemical reactions that highlight its versatility:
The complex can serve as a catalyst in oxidation reactions, facilitating the transformation of organic compounds such as alcohols to aldehydes or ketones. In these reactions, the copper center acts as an electron transfer mediator, making the oxidation process more efficient. Common oxidizing agents employed in these reactions include hydrogen peroxide and molecular oxygen .
Under reducing conditions, Copper(II) 2-aminoethanolate can undergo reduction reactions, where the copper(II) center is reduced to copper(I), often accompanied by changes in coordination geometry and color. Typical reducing agents include sodium borohydride and other hydride donors, which provide the electrons necessary for the reduction process.
The complex can also participate in substitution reactions, where the ethanolamine ligands are replaced by other coordinating molecules such as carboxylic acids or different amines. These reactions allow for the synthesis of new copper complexes with modified properties and potentially enhanced performance in specific applications.
Reaction Mechanisms
The reaction mechanisms involving Copper(II) 2-aminoethanolate typically center around the copper's ability to:
In oxidation reactions, the mechanism often involves the coordination of the substrate to the copper center, followed by interaction with the oxidizing agent. The copper facilitates electron transfer from the substrate to the oxidizing agent, resulting in the oxidized product and regeneration of the catalyst. This cycle can repeat multiple times, making the process catalytic in nature.
For reduction reactions, the copper(II) complex accepts electrons, reducing to copper(I) and potentially causing dissociation or rearrangement of the ligands. This process may be accompanied by significant color changes due to the different spectroscopic properties of copper(II) and copper(I) complexes.
Substitution reactions follow mechanisms typical of ligand exchange in coordination compounds, where incoming ligands with stronger binding affinities displace the ethanolamine ligands from the copper center. The relative binding strengths, steric factors, and reaction conditions all influence the outcome of these substitution processes.
Applications
Industrial Applications
The industrial applications of Copper(II) 2-aminoethanolate span several sectors:
In wood preservation, the complex helps protect wooden structures from fungal decay and insect attacks, extending their useful lifetime. Its effectiveness as a preservative stems from the antimicrobial properties of copper complexes, which inhibit the growth of wood-destroying organisms.
As a catalyst, Copper(II) 2-aminoethanolate facilitates various industrial chemical processes, particularly oxidation reactions, under relatively mild conditions. This catalytic activity makes it valuable in the production of fine chemicals and pharmaceutical intermediates.
The complex also functions as an algaecide in water treatment applications, helping control algae growth in various water systems. This application leverages the antimicrobial properties of copper complexes to maintain water quality and prevent algal blooms.
Comparison with Similar Copper Complexes
Structural Comparisons
Comparing Copper(II) 2-aminoethanolate with other copper complexes provides insights into structure-property relationships:
Copper complexes with aminoethylethanolamine ligands, as described in source , feature ligands with an additional amino group compared to the ethanolamine in Copper(II) 2-aminoethanolate. This structural difference affects the coordination geometry and potentially enhances the complex's ability to form hydrogen bonds, influencing its solubility and interaction with other molecules.
The research described in source focuses on copper(II) complexes with phthalazine and imidazoline-based ligands, which are more structurally complex than the ethanolamine ligands in Copper(II) 2-aminoethanolate. These complexes contain aromatic rings and additional functional groups that can significantly alter their physical properties, reactivity, and biological activity compared to Copper(II) 2-aminoethanolate.
Functional Comparisons
The functional properties of different copper complexes vary significantly based on their structural features:
The catalytic activity of copper complexes depends on factors such as the electronic properties of the ligands, the accessibility of the copper center, and the stability of the complex under reaction conditions. Different ligands can enhance or inhibit catalytic activity for specific reactions by influencing these factors.
Biological activities, including antimicrobial and anticancer properties, are strongly influenced by the nature of the ligands. More complex ligands, such as those in the phthalazine and imidazoline-based complexes studied in source , may offer enhanced biological activity due to additional interactions with biological targets.
Physical properties such as solubility, thermal stability, and spectroscopic characteristics also vary among copper complexes with different ligands. For instance, the homoleptic copper(II) complex with aminoethylethanolamine described in source exhibits reversible thermochromism and halochromism, properties that may differ in Copper(II) 2-aminoethanolate due to structural differences.
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